Cas no 173252-76-1 (5-Trifluoromethoxyindan-1-one)

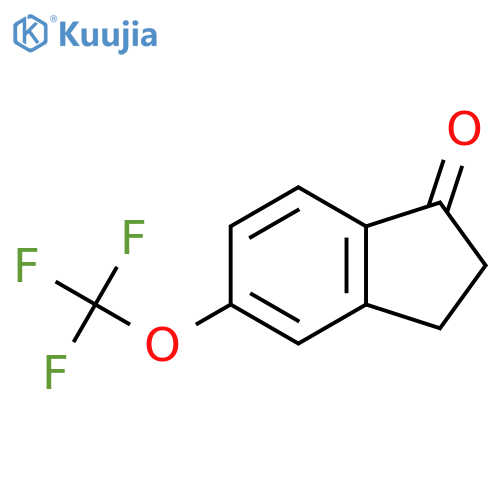

5-Trifluoromethoxyindan-1-one structure

商品名:5-Trifluoromethoxyindan-1-one

5-Trifluoromethoxyindan-1-one 化学的及び物理的性質

名前と識別子

-

- 5-Trifluoromethoxyindan-1-one

- 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

- 1H-Inden-1-one, 2,3-dihydro-5-(trifluoromethoxy)-

- 5-Trifluoromethoxy-indan-1-one

- DJGOAKVCWWDUHQ-UHFFFAOYSA-N

- 5-?(trifluoromethoxy)?-?2,?3-?dihydro-?1H-?inden-?1-?one

- 2,3-dihydro-5-(trifluoromethoxy)-1H-inden-1-one

- 5-(trifluoromethoxy)-2,3-dihydroinden-1-one

- MFCD18208244

- 2,3-Dihydro-5-(trifluoromethoxy)-1H-inden-1-one;

- 173252-76-1

- BS-44464

- SCHEMBL1239457

- Y12630

-

- インチ: 1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2

- InChIKey: DJGOAKVCWWDUHQ-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC2C(CCC=2C=1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 216.04

- どういたいしつりょう: 216.04

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 2.8

5-Trifluoromethoxyindan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A079000598-25g |

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 25g |

5,113.44 USD | 2021-06-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38840-250mg |

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 250mg |

¥1489.0 | 2024-07-18 | |

| 1PlusChem | 1P00AMYM-250mg |

5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 250mg |

$165.00 | 2024-06-19 | |

| A2B Chem LLC | AE95518-1g |

5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 1g |

$289.00 | 2024-04-20 | |

| A2B Chem LLC | AE95518-250mg |

5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 250mg |

$132.00 | 2024-04-20 | |

| Aaron | AR00AN6Y-100mg |

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 98% | 100mg |

$138.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1216581-1g |

5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 1g |

$500 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1081098-100mg |

5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 100mg |

$195 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1081098-1g |

5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 1g |

$515 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38840-1g |

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one |

173252-76-1 | 95% | 1g |

¥3278.0 | 2024-07-18 |

5-Trifluoromethoxyindan-1-one 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

173252-76-1 (5-Trifluoromethoxyindan-1-one) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量